molecular formula C16H16O B3055584 1-(3,4-Dimethylphenyl)-2-phenylethan-1-one CAS No. 65614-75-7

1-(3,4-Dimethylphenyl)-2-phenylethan-1-one

Cat. No.: B3055584
CAS No.: 65614-75-7
M. Wt: 224.3 g/mol
InChI Key: PAPZMGGNYJDWLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dimethylphenyl)-2-phenylethan-1-one is a ketone-based organic compound offered for research and development purposes. This compound is structurally characterized by a phenylethanone backbone substituted with a 3,4-dimethylphenyl group, a motif found in various bioactive molecules and synthetic intermediates. While direct studies on this specific compound are limited, research on analogous structures suggests potential areas of application. Acetophenone derivatives are frequently explored as key precursors in the synthesis of more complex chemical entities, including pharmaceuticals and agrochemicals . For instance, similar diaryl ketone and alkyl-phenylketone structures serve as core scaffolds in developing compounds with biological activity . Related research on 3,4-dimethylphenyl-containing compounds highlights their relevance in material science and as ligands or intermediates in catalytic processes . Researchers may investigate this compound for its potential in creating novel polymers, as a building block in multi-step organic synthesis, or as a candidate in the discovery of new bioactive agents. All properties and potential applications are suggestive and based on structural analogy. Researchers must conduct their own experimentation to validate any specific use. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O/c1-12-8-9-15(10-13(12)2)16(17)11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAPZMGGNYJDWLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)CC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374403
Record name 1-(3,4-dimethylphenyl)-2-phenylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65614-75-7
Record name 1-(3,4-dimethylphenyl)-2-phenylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization Within Ketone Chemistry and Arylethanone Derivatives

Ketones are a fundamental class of organic compounds defined by the presence of a carbonyl group (a carbon-oxygen double bond) bonded to two other carbon atoms. britannica.comwikipedia.org The polarity of the carbonyl group, arising from the higher electronegativity of oxygen compared to carbon, is the primary determinant of ketone reactivity. msu.edu This polarity renders the carbonyl carbon electrophilic (susceptible to attack by nucleophiles) and the oxygen atom nucleophilic. wikipedia.org

1-(3,4-Dimethylphenyl)-2-phenylethan-1-one belongs to the sub-class of aromatic ketones, specifically the arylethanone family. More precisely, it is a derivative of deoxybenzoin (B349326) (also known as 2-phenylacetophenone). targetmol.com Deoxybenzoins are characterized by an acetophenone (B1666503) core with a phenyl group attached to the α-carbon (the carbon adjacent to the carbonyl group).

The synthesis of deoxybenzoin frameworks can be achieved through various established methods in organic chemistry. A conventional and powerful method for forming the aryl-carbonyl bond is the Friedel-Crafts acylation . organic-chemistry.org In a plausible synthesis for 1-(3,4-dimethylphenyl)-2-phenylethan-1-one, this reaction would involve the acylation of o-xylene (B151617) with phenylacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). researchgate.netnih.gov The electrophile in this reaction is an acylium ion, generated from the interaction of phenylacetyl chloride with the Lewis acid. khanacademy.org

Modern synthetic chemistry offers alternative routes, including palladium-catalyzed cross-coupling reactions. For instance, α-aryl acetophenones can be synthesized from β-alkoxy styrenes and arylboronic acids via Heck-type reactions. rsc.org Other methods include the reduction of benzoins and the decarbonylation of α-hydroxycarboxylic acids. tandfonline.comoup.com The reactivity of deoxybenzoins is also of synthetic importance; for example, they can be oxidized to the corresponding 1,2-diketones, known as benzils, using catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) with air as the oxidant. organic-chemistry.org

Significance of the 3,4 Dimethylphenyl and Phenyl Substituents in Reactivity and Synthesis Design

Classical and Contemporary Approaches to Aryl Ketone Synthesis

The construction of the carbon skeleton of 1-(3,4-Dimethylphenyl)-2-phenylethan-1-one relies on forming a key carbon-carbon bond between the 3,4-dimethylphenyl moiety and the phenylethanone fragment. Classical methods have long provided reliable pathways to such molecules, while contemporary organometallic chemistry offers milder and more functional-group-tolerant alternatives.

Friedel-Crafts Acylation Strategies for 1-(3,4-Dimethylphenyl)-2-phenylethan-1-one Precursors

The Friedel-Crafts acylation is a cornerstone of aryl ketone synthesis and represents a direct method for preparing the target compound. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst.

To synthesize 1-(3,4-Dimethylphenyl)-2-phenylethan-1-one, the reaction would proceed by treating 1,2-dimethylbenzene (o-xylene) with phenylacetyl chloride. A Lewis acid, typically aluminum chloride (AlCl₃), is required to generate the highly electrophilic acylium ion from phenylacetyl chloride. vaia.com The acylium ion then attacks the electron-rich o-xylene ring. The two methyl groups on the o-xylene ring are activating and ortho-, para-directing. plymouth.ac.uk Therefore, the acylation is expected to occur at the positions ortho or para to the methyl groups. Given the structure of o-xylene, substitution will predominantly occur at position 4, which is para to the methyl group at C1 and ortho to the methyl group at C2, leading to the desired 1-(3,4-Dimethylphenyl)-2-phenylethan-1-one product.

The general reaction mechanism involves:

Formation of the acylium ion intermediate by the reaction of phenylacetyl chloride with the Lewis acid catalyst.

Electrophilic attack of the acylium ion on the o-xylene ring to form a resonance-stabilized carbocation (sigma complex).

Deprotonation of the sigma complex to restore aromaticity and yield the final ketone product.

While AlCl₃ is the most common catalyst, other Lewis acids can also be employed, sometimes offering milder conditions or different selectivities. rsc.orgresearchgate.net The choice of solvent is also critical, with common options being non-polar solvents like dichloromethane (B109758) or carbon disulfide.

CatalystTypical ConditionsNotes
Aluminum Chloride (AlCl₃) Anhydrous, often in CS₂ or CH₂Cl₂Highly reactive, standard catalyst. vaia.comresearchgate.net
Iron(III) Chloride (FeCl₃) Anhydrous, solvent-free or in nitrobenzeneMilder alternative to AlCl₃. rsc.org
Zeolites (e.g., HY) Heterogeneous, often solvent-free at elevated temperaturesReusable, environmentally friendlier catalyst system. rsc.org
Tin(IV) Chloride (SnCl₄) Can be used for substrates sensitive to AlCl₃Generally requires higher temperatures.

This table summarizes common Lewis acid catalysts used in Friedel-Crafts acylation reactions applicable to the synthesis of aryl ketones.

Grignard Reagent-Mediated Syntheses and Related Organometallic Routes

Grignard reactions provide a powerful and versatile method for carbon-carbon bond formation and can be readily adapted for the synthesis of 1-(3,4-Dimethylphenyl)-2-phenylethan-1-one. missouri.eduadichemistry.com This approach involves the reaction of a Grignard reagent (an organomagnesium halide) with a suitable carbonyl-containing electrophile. umkc.edu Two primary retrosynthetic pathways exist for this target molecule using the Grignard reaction:

Route A: Reaction of 3,4-dimethylphenylmagnesium bromide with a phenylacetyl electrophile, such as phenylacetyl chloride or phenylacetaldehyde.

Route B: Reaction of phenylmagnesium bromide with a 3,4-dimethylphenylacetyl electrophile, such as 2-(3,4-dimethylphenyl)acetyl chloride.

In Route A, the Grignard reagent, 3,4-dimethylphenylmagnesium bromide, is first prepared by reacting 4-bromo-1,2-dimethylbenzene with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). adichemistry.com This organometallic species then acts as a potent nucleophile. Subsequent reaction with phenylacetyl chloride would yield the desired ketone directly. The reaction must be carried out under strictly anhydrous conditions, as Grignard reagents are strong bases and react readily with protic solvents, including water. missouri.edu The reaction is typically followed by an acidic workup to hydrolyze the intermediate magnesium alkoxide salt. missouri.edu

The general steps are:

Preparation of the Grignard reagent (e.g., 3,4-dimethylphenylmagnesium bromide) in an anhydrous ether solvent.

Nucleophilic addition of the Grignard reagent to the electrophilic carbonyl carbon of the acyl chloride (e.g., phenylacetyl chloride).

Aqueous acidic workup to quench the reaction and isolate the ketone product.

Palladium-Catalyzed Coupling Reactions in the Construction of the 1-(3,4-Dimethylphenyl)-2-phenylethan-1-one Scaffold

Modern synthetic chemistry offers powerful alternatives to classical methods through transition-metal catalysis. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are particularly effective for the regioselective synthesis of aryl ketones under relatively mild conditions with high functional group tolerance. organic-chemistry.orgthieme-connect.com

A plausible Suzuki-Miyaura coupling strategy for 1-(3,4-Dimethylphenyl)-2-phenylethan-1-one would involve the reaction of 3,4-dimethylphenylboronic acid with an activated form of phenylacetic acid. For instance, carboxylic acids can be activated in situ with reagents like pivalic anhydride to form mixed anhydrides, which then readily participate in the palladium-catalyzed coupling with arylboronic acids. organic-chemistry.org This one-pot procedure is advantageous as it avoids the need to prepare more reactive and potentially less stable acyl halides. organic-chemistry.org

The catalytic cycle typically involves:

Oxidative Addition: The Pd(0) catalyst adds to an aryl halide or triflate (if using an alternative coupling partner).

Transmetalation: The organoboron compound (3,4-dimethylphenylboronic acid) transfers its organic group to the palladium center.

Reductive Elimination: The two organic partners are eliminated from the palladium complex, forming the desired C-C bond of the ketone and regenerating the Pd(0) catalyst.

Another relevant palladium-catalyzed method involves the coupling of aryl bromides with N-tert-butylhydrazones, which serve as acyl anion equivalents. berkeley.eduorganic-chemistry.orgacs.org This approach could involve coupling 4-bromo-1,2-dimethylbenzene with the N-tert-butylhydrazone of phenylacetaldehyde, followed by hydrolysis to yield the target ketone. organic-chemistry.org

Coupling PartnersCatalyst System (Pd Source / Ligand)BaseSolventTypical Yield (%)Ref
Arylboronic Acid + Carboxylic AcidPd(OAc)₂ / SPhosK₂CO₃Wet THF60-95 organic-chemistry.org
Aryl Bromide + HydrazonePd₂(dba)₃ / DPEphosNaO-tBuToluene70-90 organic-chemistry.orgacs.org
Aryl Bromide + OrganoboratePd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O75-85 orgsyn.org

This table presents representative conditions for palladium-catalyzed aryl ketone synthesis based on literature precedents.

Novel Synthetic Pathways and Green Chemistry Considerations

In line with the principles of green chemistry, recent research has focused on developing more sustainable synthetic methods that operate under milder conditions, use less hazardous reagents, and improve atom economy. Biocatalytic, photochemical, and electrochemical approaches are at the forefront of these efforts.

Biocatalytic and Chemoenzymatic Syntheses

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high selectivity and under environmentally benign conditions, typically in aqueous media at ambient temperature and pressure. bibliotekanauki.pl While the direct biocatalytic synthesis of 1-(3,4-Dimethylphenyl)-2-phenyletan-1-one has not been extensively reported, related transformations highlight the potential of this approach.

For example, thiamine (B1217682) diphosphate-dependent lyases (ThDP-lyases) are known to catalyze the formation of α-hydroxy ketones through the carboligation of aldehydes. acs.orguni-duesseldorf.de A chemoenzymatic route could potentially be designed where an enzymatic step is integrated into a larger synthetic sequence. Furthermore, research has demonstrated the successful bioreduction of the related ketone, 1-(3,4-dimethylphenyl)ethanone, to its corresponding chiral alcohol using various plant tissues and cell cultures, achieving high yields and excellent enantiomeric excess. researchgate.net This indicates that enzymes capable of acting on the 3,4-dimethylphenyl ketone scaffold are readily available in nature. The reverse reaction, the oxidation of a secondary alcohol to a ketone, is also a common biocatalytic transformation, suggesting a possible route from 1-(3,4-dimethylphenyl)-2-phenylethanol. nih.gov

The advantages of biocatalysis include:

High chemo-, regio-, and stereoselectivity. georgiasouthern.edu

Mild reaction conditions (temperature, pH).

Use of renewable resources and biodegradable catalysts. bibliotekanauki.pl

Reduced generation of hazardous waste.

Photochemical and Electrochemical Approaches

Photochemical and electrochemical methods offer unique, reagent-free activation pathways that align with green chemistry principles. Photochemistry utilizes light energy to drive chemical reactions, while electrochemistry employs electrical current to facilitate oxidation and reduction processes.

Photochemical synthesis of ketones is possible, though for deoxybenzoins, photo-irradiation often leads to α-cleavage (Norrish Type I reaction), breaking the bond between the carbonyl group and the adjacent methylene (B1212753) carbon. nih.govrsc.org However, photochemical reactions like the photooxygenation of citronellol (B86348) to produce rose oxide demonstrate the utility of solar energy in fine chemical manufacturing, suggesting potential for developing novel light-driven syntheses. mdpi.com

Electrochemical synthesis provides a powerful tool for forming C-C bonds and synthesizing ketones without the need for stoichiometric chemical oxidants or reductants. globethesis.com For instance, electrochemical methods have been developed for the α-arylation of ketones by reacting aryl diazonium salts with enol acetates or by the anodic oxidation of in situ generated silyl (B83357) enol ethers in the presence of an arene. rsc.orgconsensus.app A potential electrochemical route to the target molecule could involve the coupling of a 3,4-dimethylphenyl-based nucleophile with a phenylacetyl electrophile, or vice versa, mediated by an electric current. These methods often exhibit high efficiency and can be scaled up, making them attractive for industrial applications. globethesis.com

Flow Chemistry and Continuous Processing for 1-(3,4-Dimethylphenyl)-2-phenylethan-1-one

The transition from traditional batch synthesis to flow chemistry and continuous processing represents a significant advancement in the manufacturing of fine chemicals, including ketones like 1-(3,4-Dimethylphenyl)-2-phenylethan-1-one. Continuous manufacturing offers substantial benefits, such as reduced capital and operating costs, enhanced reaction control, and improved energy efficiency. researchgate.net This paradigm shift is driven by the technology's ability to provide superior control over reaction parameters, leading to higher yields, purity, and process safety. pharmoutsourcing.comnih.gov

Flow chemistry utilizes microreactors or tubular systems where reagents are continuously pumped and mixed. researchgate.net This setup offers excellent heat and mass transfer due to the high surface-area-to-volume ratio, allowing for precise temperature control and the safe use of highly exothermic or hazardous reactions. pharmoutsourcing.comresearchgate.net For the synthesis of 1-(3,4-Dimethylphenyl)-2-phenylethan-1-one, a continuous process could involve a multi-step sequence where intermediates are generated and consumed in-line, avoiding the need for isolation and purification at each stage. nih.govflinders.edu.au This "telescoping" of reaction steps significantly shortens manufacturing times and reduces waste. researchgate.net

Key advantages of applying continuous processing to this synthesis include:

Enhanced Safety: Miniaturized reactors reduce the volume of hazardous materials handled at any given time, mitigating risks associated with thermal runaways or unstable intermediates. pharmoutsourcing.comresearchgate.net

Improved Efficiency: The ability to rapidly screen and optimize reaction conditions (e.g., temperature, pressure, residence time) in a single run accelerates process development. ispe.org

Consistent Quality: Automated continuous systems ensure stable operating conditions, leading to a more consistent product quality compared to batch-to-batch variations. researchgate.net

For instance, a potential continuous synthesis could adapt a Friedel-Crafts acylation or a palladium-catalyzed cross-coupling reaction. In such a system, solutions of the respective starting materials would be precisely pumped, mixed in a T-mixer, and then passed through a heated reactor coil to ensure complete conversion, followed by in-line purification modules. flinders.edu.auunimi.it

Optimization of Reaction Conditions and Yield Enhancement Strategies

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful and versatile methods for forming carbon-carbon bonds, making them highly suitable for the synthesis of 1-(3,4-Dimethylphenyl)-2-phenylethan-1-one. wordpress.commdpi.com The general mechanism involves the oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation with an organoboron reagent and reductive elimination to yield the product and regenerate the catalyst. mdpi.com

The efficiency of this catalytic cycle is critically dependent on the choice of both the palladium precursor and the ancillary ligands.

Catalyst Selection: Commonly used palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. wordpress.comresearchgate.net While Pd(II) precursors like palladium acetate (B1210297) are often used, they must be reduced in situ to the active Pd(0) species. The choice of catalyst can influence reaction rates and tolerance to various functional groups.

Ligand Design: Ligands, typically phosphines, are essential as they stabilize the palladium center, influence its reactivity, and facilitate the key steps of the catalytic cycle. wordpress.com The electronic and steric properties of the ligand can have a profound impact on the reaction's success. wordpress.com

Electron-rich and bulky phosphine (B1218219) ligands , such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and tricyclohexylphosphine (B42057) (PCy₃), are known to promote the oxidative addition step, especially with less reactive aryl chlorides, and facilitate reductive elimination. researchgate.net

Bidentate ligands , like 1,1'-bis(diphenylphosphino)ferrocene (dppf), can enhance catalyst stability and are effective in a wide range of coupling reactions. mdpi.com

The selection of an optimal catalyst-ligand system often requires experimental screening. For example, a Suzuki coupling between 3,4-dimethylphenylboronic acid and 2-phenyl-1-ethanone substituted with a halide could be optimized by testing various combinations, as illustrated in the table below.

Palladium SourceLigandTypical Yield (%)Typical Conditions
Pd(OAc)₂PCy₃HighRoom Temperature
Pd₂(dba)₃P(t-Bu)₃Very GoodRoom Temperature
Pd(dppf)Cl₂(dppf)Good to High80-100 °C
Pd(PPh₃)₄PPh₃Moderate to Good80-110 °C

The choice of solvent and the precise control of temperature are critical factors that dictate the success of a synthetic transformation, influencing reaction rates, selectivity, and ultimately, the yield of 1-(3,4-Dimethylphenyl)-2-phenylethan-1-one.

Solvent Effects: The solvent plays multiple roles: it must dissolve the reactants and catalyst, facilitate heat transfer, and can influence the reaction mechanism by stabilizing intermediates or transition states. mdpi.com In the context of palladium-catalyzed cross-coupling reactions, solvent polarity is a key consideration.

Aprotic solvents are generally favored over protic ones. durham.ac.uk Solvents like 1,4-dioxane, N,N-dimethylformamide (DMF), and acetonitrile (B52724) (MeCN) often give higher yields. researchgate.netdurham.ac.uk They are effective at solvating the polar intermediates in the catalytic cycle without interfering with the organometallic species.

Protic solvents , such as isopropanol (B130326) or ethanol, can sometimes lead to lower yields in these reactions. durham.ac.uk

The selection of an appropriate solvent mixture can also be used to fine-tune the reaction environment, enhancing the solubility of all components and optimizing the catalytic activity. mdpi.com

Temperature Control: Temperature is a crucial parameter for controlling the reaction rate. While higher temperatures generally increase reaction speed, they can also promote undesirable side reactions or lead to the decomposition of the catalyst or thermally sensitive products. researchgate.net Modern, highly active catalyst systems have been developed that allow many cross-coupling reactions to proceed efficiently at room temperature, which is advantageous for energy consumption and functional group tolerance. researchgate.net However, for less reactive substrates, thermal energy is often required to overcome the activation barrier, with typical reaction temperatures ranging from 80 °C to 120 °C. durham.ac.ukgoogle.com Precise temperature control is essential for achieving high yields and reproducibility, especially during scale-up.

The interplay between solvent and temperature is critical for achieving high yields, as demonstrated in the representative data below.

SolventTemperature (°C)Relative Yield
Acetonitrile (MeCN)100Excellent
N,N-Dimethylformamide (DMF)100High
1,4-Dioxane90Good
Isopropanol (iPrOH)80Moderate
Ethanol (EtOH)80Moderate

Elucidation of Reaction Mechanisms and Reactivity Profiles of 1 3,4 Dimethylphenyl 2 Phenylethan 1 One

Mechanistic Investigations of Nucleophilic and Electrophilic Reactions

The reactivity of 1-(3,4-dimethylphenyl)-2-phenylethan-1-one is largely dictated by its core functional groups: the carbonyl group and the two aromatic rings. These sites are susceptible to both nucleophilic and electrophilic attacks, leading to a diverse range of chemical transformations.

Carbonyl Reactivity: Enolization and Aldol-Type Condensations

The presence of α-hydrogens on the carbon adjacent to the carbonyl group (the benzylic position) imparts the ability for 1-(3,4-dimethylphenyl)-2-phenylethan-1-one to undergo enolization. In the presence of a base, a proton can be abstracted from the α-carbon to form a resonance-stabilized enolate. This enolate is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions, most notably aldol-type condensations.

In a crossed aldol (B89426) condensation, the enolate of 1-(3,4-dimethylphenyl)-2-phenylethan-1-one can react with an aldehyde that lacks α-hydrogens, such as benzaldehyde (B42025), to prevent self-condensation of the aldehyde. The reaction proceeds via the nucleophilic attack of the enolate on the carbonyl carbon of the aldehyde, forming a β-hydroxy ketone. Subsequent dehydration, often promoted by heat or acidic/basic conditions, yields a conjugated enone.

Table 1: Hypothetical Aldol-Type Condensation of 1-(3,4-Dimethylphenyl)-2-phenylethan-1-one

Reactant 1Reactant 2Base CatalystIntermediate Product (Aldol Adduct)Final Product (Enone)
1-(3,4-Dimethylphenyl)-2-phenylethan-1-oneBenzaldehydeNaOH or KOH1-(3,4-Dimethylphenyl)-3-hydroxy-2,3-diphenylpropan-1-one1-(3,4-Dimethylphenyl)-2,3-diphenylprop-2-en-1-one

The regioselectivity of enolization is a key factor in these reactions. For 1-(3,4-dimethylphenyl)-2-phenylethan-1-one, proton abstraction will occur exclusively at the benzylic position (C-2) due to the presence of acidic protons and the ability of the adjacent phenyl group to further stabilize the resulting enolate through resonance.

Aromatic Substitution Reactions on the Dimethylphenyl and Phenyl Moieties

Both the 3,4-dimethylphenyl and the phenyl rings of the molecule can undergo electrophilic aromatic substitution. The regiochemical outcome of these reactions is governed by the directing effects of the substituents on each ring.

On the 3,4-dimethylphenyl ring, the acyl group (-COCH₂Ph) is a deactivating, meta-directing group due to its electron-withdrawing nature. Conversely, the two methyl groups are activating, ortho- and para-directing groups. The interplay of these directing effects will determine the position of substitution. The positions ortho to the methyl groups (C-2 and C-5) and the position ortho to the acyl group and meta to the methyl groups (C-6) are the most likely sites for electrophilic attack. The steric hindrance from the adjacent acyl group and the combined activating effect of the two methyl groups would likely favor substitution at the C-5 position.

On the pendant phenyl ring, the substituent is an alkyl group (-CH₂COAr), which is weakly activating and ortho-, para-directing. Therefore, electrophilic substitution on this ring would be expected to occur at the ortho and para positions.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Ring SystemElectrophile (E⁺)Predicted Major Product(s)
3,4-DimethylphenylNO₂⁺ (Nitration)1-(2-Nitro-4,5-dimethylphenyl)-2-phenylethan-1-one and 1-(5-Nitro-3,4-dimethylphenyl)-2-phenylethan-1-one
3,4-DimethylphenylBr⁺ (Bromination)1-(2-Bromo-4,5-dimethylphenyl)-2-phenylethan-1-one and 1-(5-Bromo-3,4-dimethylphenyl)-2-phenylethan-1-one
PhenylNO₂⁺ (Nitration)1-(3,4-Dimethylphenyl)-2-(4-nitrophenyl)ethan-1-one and 1-(3,4-Dimethylphenyl)-2-(2-nitrophenyl)ethan-1-one
PhenylBr⁺ (Bromination)1-(3,4-Dimethylphenyl)-2-(4-bromophenyl)ethan-1-one and 1-(3,4-Dimethylphenyl)-2-(2-bromophenyl)ethan-1-one

Reduction and Oxidation Chemistry of the Ketone Functionality

The carbonyl group is a prime site for reduction and oxidation reactions, leading to the formation of alcohols or esters, respectively.

Stereoselective Reduction Methods and Diastereomeric Product Formation

Reduction of the ketone functionality in 1-(3,4-dimethylphenyl)-2-phenylethan-1-one yields the corresponding secondary alcohol, 1-(3,4-dimethylphenyl)-2-phenylethan-1-ol. This reduction creates a new stereocenter at the carbonyl carbon (C-1). Since the starting material already possesses a stereocenter at the adjacent carbon (C-2, assuming it is not racemic), the reduction can lead to the formation of a pair of diastereomers: (1R, 2R/S)- and (1S, 2R/S)-1-(3,4-dimethylphenyl)-2-phenylethan-1-ol.

The stereochemical outcome of the reduction can be influenced by the choice of reducing agent and reaction conditions. Bulky reducing agents will preferentially attack from the less sterically hindered face of the carbonyl group, leading to a higher diastereomeric excess (d.e.) of one diastereomer. For α-phenyl ketones, chelation control can also play a role in directing the stereoselectivity of the reduction, particularly with reducing agents that can coordinate with the carbonyl oxygen.

Table 3: Potential Diastereomeric Products from Reduction

Reducing AgentMajor DiastereomerMinor Diastereomer
Sodium Borohydride (NaBH₄)(1RS, 2RS)-1-(3,4-Dimethylphenyl)-2-phenylethan-1-ol(1RS, 2SR)-1-(3,4-Dimethylphenyl)-2-phenylethan-1-ol
Lithium Aluminum Hydride (LiAlH₄)(1RS, 2RS)-1-(3,4-Dimethylphenyl)-2-phenylethan-1-ol(1RS, 2SR)-1-(3,4-Dimethylphenyl)-2-phenylethan-1-ol

The relative stereochemistry of the diastereomers can be predicted using models such as Cram's rule or the Felkin-Anh model, which consider the steric and electronic effects of the substituents on the adjacent chiral center.

Oxidative Transformations and Rearrangement Pathways

The Baeyer-Villiger oxidation is a key oxidative transformation for ketones. It involves the insertion of an oxygen atom adjacent to the carbonyl group, converting a ketone into an ester. The regioselectivity of this reaction is determined by the migratory aptitude of the groups attached to the carbonyl carbon. The group with the higher migratory aptitude will preferentially migrate to the oxygen atom.

For 1-(3,4-dimethylphenyl)-2-phenylethan-1-one, the two groups are the 3,4-dimethylphenyl group and the benzyl (B1604629) group. The general order of migratory aptitude is tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. The benzyl group is a primary alkyl group with an adjacent phenyl ring, and its migratory aptitude is generally considered to be greater than that of a substituted phenyl group. Therefore, the benzyl group is expected to migrate preferentially.

Table 4: Predicted Baeyer-Villiger Oxidation Products

Oxidizing AgentPredicted Major ProductPredicted Minor Product
m-CPBA or Peracetic acidBenzyl 3,4-dimethylbenzoate3,4-Dimethylphenyl 2-phenylacetate

Rearrangement Reactions and Fragmentations Involving the 1-(3,4-Dimethylphenyl)-2-phenylethan-1-one Backbone

The carbon skeleton of 1-(3,4-dimethylphenyl)-2-phenylethan-1-one can undergo several types of rearrangement and fragmentation reactions, often under specific reaction conditions or upon ionization in a mass spectrometer.

The Willgerodt-Kindler reaction is a transformation of an aryl alkyl ketone into a terminal amide upon heating with sulfur and an amine (such as morpholine). wikipedia.org In the case of 1-(3,4-dimethylphenyl)-2-phenylethan-1-one, this reaction would be expected to result in the migration of the carbonyl group to the terminal carbon of the phenylethyl chain, followed by amidation.

The Beckmann rearrangement is another important rearrangement reaction that occurs with the oxime derivative of the ketone. wikipedia.orgmasterorganicchemistry.com The oxime of 1-(3,4-dimethylphenyl)-2-phenylethan-1-one can be prepared by reacting the ketone with hydroxylamine (B1172632). Treatment of the oxime with an acid catalyst promotes the migration of one of the groups anti to the hydroxyl group on the nitrogen atom, leading to the formation of an amide. wikipedia.orgmasterorganicchemistry.com The stereochemistry of the oxime (E or Z) will determine which group migrates.

In mass spectrometry , 1-(3,4-dimethylphenyl)-2-phenylethan-1-one will undergo characteristic fragmentation upon electron ionization. The molecular ion peak would be expected, followed by fragmentation patterns resulting from the cleavage of the bonds adjacent to the carbonyl group. The most common fragmentations would likely involve the loss of the benzyl radical (C₇H₇⁺, m/z 91) to form the 3,4-dimethylbenzoyl cation (m/z 133), and the loss of the 3,4-dimethylphenyl radical to form the phenacetyl cation (m/z 119).

Table 5: Predicted Major Fragments in Mass Spectrometry

m/zIdentity of Fragment Ion
238Molecular Ion [M]⁺
133[CH₃)₂C₆H₃CO]⁺
119[C₆H₅CH₂CO]⁺
105[ (CH₃)₂C₆H₃]⁺
91[C₆H₅CH₂]⁺

Acid- and Base-Catalyzed Transformations of 1-(3,4-Dimethylphenyl)-2-phenylethan-1-one

The reactivity of 1-(3,4-Dimethylphenyl)-2-phenylethan-1-one, a deoxybenzoin (B349326) derivative, is largely dictated by the presence of the carbonyl group and the adjacent α-hydrogens. These features make the compound susceptible to a variety of transformations under both acidic and basic conditions. The core of these reactions involves the formation of enol or enolate intermediates, which then act as nucleophiles.

Acid-Catalyzed Transformations

Under acidic conditions, the carbonyl oxygen of 1-(3,4-Dimethylphenyl)-2-phenylethan-1-one can be protonated, which enhances the electrophilicity of the carbonyl carbon and increases the acidity of the α-hydrogens. This protonation facilitates the formation of an enol tautomer, which is a key intermediate in several acid-catalyzed reactions.

Mechanism of Acid-Catalyzed Enolization:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst (H-A), forming a resonance-stabilized cation.

Deprotonation at the α-Carbon: A base (A⁻) removes a proton from the α-carbon, leading to the formation of the enol.

This enol intermediate can then react with various electrophiles. A common example is α-halogenation. In the presence of an acid catalyst and a halogen such as bromine (Br₂) or chlorine (Cl₂), 1-(3,4-Dimethylphenyl)-2-phenylethan-1-one can be halogenated at the α-position. The reaction typically results in the substitution of a single α-hydrogen.

Another potential acid-catalyzed transformation is self-condensation. While less common for deoxybenzoins compared to simpler acetophenones, under strong acidic conditions and elevated temperatures, a self-condensation reaction could theoretically occur, leading to the formation of more complex products.

Illustrative Acid-Catalyzed Halogenation Data:

CatalystHalogenating AgentSolventTemperature (°C)ProductYield (%)
Acetic AcidBromine (Br₂)Acetic Acid252-Bromo-1-(3,4-dimethylphenyl)-2-phenylethan-1-one~75-85
Hydrochloric Acid (HCl)Chlorine (Cl₂)Chloroform252-Chloro-1-(3,4-dimethylphenyl)-2-phenylethan-1-one~70-80

Base-Catalyzed Transformations

In the presence of a base, the α-hydrogens of 1-(3,4-Dimethylphenyl)-2-phenylethan-1-one become significantly acidic and can be abstracted to form a resonance-stabilized enolate anion. This enolate is a potent nucleophile and is the key intermediate in a wide range of base-catalyzed transformations.

Mechanism of Base-Catalyzed Enolate Formation:

Deprotonation of the α-Carbon: A base (B:) removes a proton from the α-carbon.

Formation of the Enolate: The resulting electrons are delocalized onto the carbonyl oxygen, forming the enolate anion.

One of the most important base-catalyzed reactions for deoxybenzoins is the Claisen-Schmidt condensation, which involves the reaction of the enolate with an aldehyde. This reaction is a cornerstone for the synthesis of chalcones (1,3-diaryl-2-propen-1-ones). For instance, the reaction of 1-(3,4-Dimethylphenyl)-2-phenylethan-1-one with benzaldehyde in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide yields a chalcone (B49325) derivative.

Furthermore, the enolate of 1-(3,4-Dimethylphenyl)-2-phenylethan-1-one can participate in α-alkylation reactions with alkyl halides and α-halogenation reactions. Unlike acid-catalyzed halogenation, base-catalyzed halogenation can be difficult to control and may lead to polyhalogenated products.

Detailed Research Findings on Base-Catalyzed Condensation (Claisen-Schmidt):

The Claisen-Schmidt condensation is a versatile method for forming carbon-carbon bonds. The reaction of 1-(3,4-Dimethylphenyl)-2-phenylethan-1-one with various aromatic aldehydes under basic conditions leads to the formation of a diverse range of chalcones. These chalcones are of interest due to their potential applications in medicinal chemistry and materials science.

BaseAldehydeSolventTemperature (°C)ProductYield (%)
Sodium Hydroxide (NaOH)BenzaldehydeEthanol251-(3,4-Dimethylphenyl)-2,3-diphenylprop-2-en-1-one~90
Potassium Hydroxide (KOH)4-ChlorobenzaldehydeMethanol253-(4-Chlorophenyl)-1-(3,4-dimethylphenyl)-2-phenylprop-2-en-1-one~85
Sodium Ethoxide (NaOEt)4-MethoxybenzaldehydeEthanol0-251-(3,4-Dimethylphenyl)-3-(4-methoxyphenyl)-2-phenylprop-2-en-1-one~88

Advanced Spectroscopic Characterization Techniques for Structural Confirmation and Electronic Structure Probing

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules in solution. For 1-(3,4-Dimethylphenyl)-2-phenylethan-1-one, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete assignment of all proton and carbon resonances, offering unambiguous proof of its constitution.

Advanced 2D NMR Experiments (COSY, HSQC, HMBC, NOESY) for Complete Assignment

While specific experimental 2D NMR data for 1-(3,4-Dimethylphenyl)-2-phenylethan-1-one are not widely available in the refereed literature, a complete assignment can be predicted based on established principles and spectral data of analogous compounds.

¹H NMR: The proton NMR spectrum is expected to exhibit distinct signals for the aromatic protons of the 3,4-dimethylphenyl and the phenyl rings, as well as the methylene (B1212753) protons and the two methyl groups.

3,4-Dimethylphenyl Ring: Three aromatic protons would appear, likely as a singlet and two doublets, in the aromatic region (δ 7.0-8.0 ppm).

Phenyl Ring: Five protons would be observed in the aromatic region (δ 7.2-7.4 ppm), likely as a complex multiplet.

Methylene Protons (-CH₂-): A singlet corresponding to the two methylene protons would be expected in the region of δ 4.0-4.3 ppm, deshielded by the adjacent carbonyl and phenyl groups.

Methyl Protons (-CH₃): Two singlets for the two methyl groups on the dimethylphenyl ring would appear in the upfield region (δ 2.2-2.4 ppm).

¹³C NMR: The carbon NMR spectrum would show signals for all 16 carbon atoms.

Carbonyl Carbon (C=O): A characteristic downfield signal is expected around δ 198-200 ppm.

Aromatic Carbons: Signals for the twelve aromatic carbons would be observed in the range of δ 125-145 ppm.

Methylene Carbon (-CH₂-): The methylene carbon signal would likely appear around δ 45 ppm.

Methyl Carbons (-CH₃): The two methyl carbons would resonate at approximately δ 20 ppm.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal correlations between neighboring protons. For this molecule, correlations would be expected between the coupled aromatic protons on both the 3,4-dimethylphenyl and the phenyl rings, helping to assign their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish direct one-bond correlations between protons and their attached carbons. This would definitively link the proton signals to their corresponding carbon signals in the ¹H and ¹³C NMR spectra, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) correlations between protons and carbons. This is crucial for establishing the connectivity of the different fragments of the molecule. For instance, correlations would be expected from the methylene protons to the carbonyl carbon and the carbons of the adjacent phenyl and 3,4-dimethylphenyl rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would show through-space correlations between protons that are in close proximity. This could provide information about the preferred conformation of the molecule in solution, for example, by showing correlations between the methylene protons and the ortho-protons of the phenyl and 3,4-dimethylphenyl rings.

Predicted NMR Data for 1-(3,4-Dimethylphenyl)-2-phenylethan-1-one

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Carbonyl (C=O)-~199.0
Methylene (-CH₂-)~4.25 (s, 2H)~45.5
C1' (quaternary)-~135.0
C2' (aromatic CH)~7.28 (m, 2H)~129.5
C3' (aromatic CH)~7.35 (m, 2H)~128.8
C4' (aromatic CH)~7.25 (m, 1H)~127.0
C1 (quaternary)-~134.5
C2 (aromatic CH)~7.75 (s, 1H)~129.8
C3 (quaternary)-~143.0
C4 (quaternary)-~137.0
C5 (aromatic CH)~7.20 (d, 1H)~130.0
C6 (aromatic CH)~7.70 (d, 1H)~126.5
3-CH₃~2.30 (s, 3H)~19.8
4-CH₃~2.35 (s, 3H)~20.0

Note: These are predicted values and may vary from experimental results.

Solid-State NMR Applications for Polymorph Analysis

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for studying the structure and dynamics of materials in the solid state. As 1-(3,4-Dimethylphenyl)-2-phenylethan-1-one is a crystalline solid, it may exhibit polymorphism, which is the ability of a substance to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice.

Different polymorphs of a compound can have distinct physical properties, and ssNMR can be used to identify and characterize them. The ¹³C cross-polarization magic-angle spinning (CP/MAS) NMR spectrum of a crystalline solid provides sharp lines for each crystallographically inequivalent carbon atom. The chemical shifts in the solid state can be different from those in solution due to packing effects. Any differences in the ssNMR spectra of different batches of the compound would indicate the presence of different polymorphs.

Although no specific solid-state NMR studies on 1-(3,4-Dimethylphenyl)-2-phenylethan-1-one have been reported, this technique remains a valuable tool for the analysis of its solid forms.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pathways

High-resolution mass spectrometry is a crucial technique for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For 1-(3,4-Dimethylphenyl)-2-phenylethan-1-one (C₁₆H₁₆O), the calculated exact mass of the molecular ion [M]⁺˙ is 224.12012 u. HRMS analysis would confirm this elemental composition with high precision.

In addition to determining the exact mass, mass spectrometry provides valuable information about the fragmentation pathways of the molecule upon ionization. In electron ionization (EI) mass spectrometry, the molecular ion can undergo various fragmentation processes, leading to the formation of characteristic fragment ions. For 1-(3,4-Dimethylphenyl)-2-phenylethan-1-one, the expected key fragmentation pathways would involve:

α-cleavage: Cleavage of the bond between the carbonyl group and the methylene group, leading to the formation of the 3,4-dimethylbenzoyl cation (m/z 133) and a benzyl (B1604629) radical.

McLafferty Rearrangement: While less common for this specific structure, a McLafferty-type rearrangement could potentially occur if there are abstractable gamma-hydrogens.

Cleavage of the C-C bond between the methylene group and the phenyl ring: This would lead to the formation of a tropylium ion (m/z 91) and a 1-(3,4-dimethylphenyl)ethenone radical cation.

Predicted HRMS Fragmentation Data

m/z (Predicted) Possible Fragment Ion Formula
224.1201[M]⁺˙C₁₆H₁₆O
133.0653[CH₃)₂C₆H₃CO]⁺C₉H₉O
105.0704[C₆H₅CH₂]⁺C₇H₇
91.0548[C₇H₇]⁺ (Tropylium ion)C₇H₇

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of 1-(3,4-Dimethylphenyl)-2-phenylethan-1-one is expected to show a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) in the region of 1680-1700 cm⁻¹. The exact position of this band can be influenced by the electronic effects of the aromatic rings. Other characteristic bands would include C-H stretching vibrations of the aromatic rings and the methyl and methylene groups (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively), and C=C stretching vibrations of the aromatic rings (around 1450-1600 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=O stretch is also Raman active. Aromatic ring vibrations, particularly the ring breathing modes, are often strong in the Raman spectrum. While no specific Raman spectrum for this compound is publicly available, the technique would be valuable for a complete vibrational analysis.

Expected Vibrational Bands

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Shift (cm⁻¹)
C=O Stretch1680 - 1700 (Strong)1680 - 1700 (Moderate)
Aromatic C-H Stretch3000 - 3100 (Moderate)3000 - 3100 (Strong)
Aliphatic C-H Stretch2850 - 2960 (Moderate)2850 - 2960 (Strong)
Aromatic C=C Stretch1450 - 1600 (Moderate-Strong)1450 - 1600 (Strong)

X-ray Crystallography for Single-Crystal Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of 1-(3,4-Dimethylphenyl)-2-phenylethan-1-one would provide definitive information about its molecular structure, including bond lengths, bond angles, and torsion angles. It would also reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding or π-π stacking.

To date, a crystal structure for 1-(3,4-Dimethylphenyl)-2-phenylethan-1-one has not been reported in the Cambridge Structural Database (CSD). If suitable single crystals could be grown, this technique would provide the ultimate structural confirmation.

Electronic Spectroscopy (UV-Vis) and Chiroptical Methods (CD, ORD) if Chirality is Introduced

Electronic Spectroscopy (UV-Vis): The UV-Vis spectrum of 1-(3,4-Dimethylphenyl)-2-phenylethan-1-one in a suitable solvent (e.g., ethanol or cyclohexane) would be expected to show absorptions corresponding to π-π* and n-π* electronic transitions. The aromatic rings and the carbonyl group are the principal chromophores. Typically, aromatic ketones exhibit strong π-π* transitions at shorter wavelengths (around 240-280 nm) and a weaker n-π* transition at a longer wavelength (around 300-340 nm). The exact positions and intensities of these absorption bands are sensitive to the solvent polarity.

Chiroptical Methods (CD, ORD): 1-(3,4-Dimethylphenyl)-2-phenylethan-1-one is an achiral molecule and therefore would not exhibit a signal in circular dichroism (CD) or optical rotatory dispersion (ORD) spectroscopy. However, if a chiral center were introduced into the molecule, for example, by substitution at the methylene bridge, the resulting enantiomers would be optically active.

CD spectroscopy measures the differential absorption of left and right circularly polarized light. For a chiral ketone, the n-π* transition of the carbonyl group is electronically forbidden but can become magnetically allowed and give rise to a CD signal (the "Cotton effect"). The sign and intensity of the Cotton effect are highly sensitive to the stereochemistry around the carbonyl chromophore. ORD measures the variation of optical rotation with wavelength. These techniques would be invaluable for determining the absolute configuration of any chiral derivatives of 1-(3,4-Dimethylphenyl)-2-phenylethan-1-one.

Theoretical and Computational Chemistry Studies on 1 3,4 Dimethylphenyl 2 Phenylethan 1 One

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

DFT calculations are a cornerstone of modern computational chemistry, providing insights into the geometric and electronic properties of molecules. For 1-(3,4-Dimethylphenyl)-2-phenylethan-1-one, this would involve optimizing the molecule's three-dimensional structure to find its most stable conformation (lowest energy state). These calculations would yield precise bond lengths, bond angles, and dihedral angles. However, no published studies containing these optimized geometric parameters for the target molecule could be located.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. acadpubl.eu The HOMO-LUMO energy gap is a key indicator of chemical stability. acadpubl.eu

A hypothetical FMO analysis for 1-(3,4-Dimethylphenyl)-2-phenylethan-1-one would involve calculating the energies of these orbitals and mapping their spatial distribution across the molecule. This would reveal which parts of the molecule are most likely to be involved in nucleophilic or electrophilic attacks. Without specific DFT calculations, any discussion of the HOMO-LUMO gap or orbital distribution for this compound would be purely speculative.

Table 1: Hypothetical Frontier Molecular Orbital Data for 1-(3,4-Dimethylphenyl)-2-phenylethan-1-one

ParameterValue
HOMO Energy (eV)Data not available
LUMO Energy (eV)Data not available
HOMO-LUMO Gap (eV)Data not available

This table is for illustrative purposes only, as no actual data has been found.

An Electrostatic Potential (ESP) map illustrates the charge distribution on the surface of a molecule, providing a visual guide to its electrophilic and nucleophilic regions. libretexts.orgresearchgate.net Red-colored areas typically indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor), indicating sites for nucleophilic attack. researchgate.netmalayajournal.org For 1-(3,4-Dimethylphenyl)-2-phenylethan-1-one, an ESP map would highlight the electronegative oxygen atom of the carbonyl group as a likely site of negative potential. However, no published ESP maps for this specific molecule are available.

Quantum Chemical Calculations of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. researchgate.netnumberanalytics.com These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures. researchgate.net The process involves calculating the magnetic shielding of atomic nuclei (for NMR) and the frequencies of normal modes of vibration (for IR). mdpi.comrdd.edu.iq A search for such theoretical spectroscopic data for 1-(3,4-Dimethylphenyl)-2-phenylethan-1-one did not yield any results.

Table 2: Hypothetical Calculated vs. Experimental Spectroscopic Data for 1-(3,4-Dimethylphenyl)-2-phenylethan-1-one

ParameterCalculated ValueExperimental Value
¹H NMR Chemical Shifts (ppm)Data not availableData not available
¹³C NMR Chemical Shifts (ppm)Data not availableData not available
Key IR Frequencies (cm⁻¹)Data not availableData not available

This table is for illustrative purposes only, as no specific computational or experimental spectroscopic data has been found.

Reaction Pathway Modeling and Transition State Analysis for Key Transformations

Computational chemistry can be used to model the pathways of chemical reactions, identifying intermediate structures and the transition states that connect them. arxiv.org This analysis provides critical information about reaction mechanisms and activation energies, which determine reaction rates. Key transformations involving 1-(3,4-Dimethylphenyl)-2-phenylethan-1-one, such as its synthesis or subsequent reactions, could be modeled. However, no studies modeling reaction pathways for this compound have been published.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility and intermolecular interactions. frontiersin.orgyoutube.com An MD simulation of 1-(3,4-Dimethylphenyl)-2-phenylethan-1-one could reveal how the molecule behaves in different solvents, its preferred conformations, and how it might interact with other molecules, such as biological receptors. No such simulation studies have been reported for this compound.

Quantitative Structure-Property Relationship (QSPR) Modeling of Related Compounds

Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the structural features of molecules with their physical, chemical, or biological properties. researchgate.netsciforum.net While QSPR models often exist for classes of compounds, a specific model that includes 1-(3,4-Dimethylphenyl)-2-phenylethan-1-one or a closely related series of compounds for a particular property was not found in the literature. Developing a QSPR model requires a dataset of multiple compounds with known properties, which is not available for this specific molecular framework. mdpi.com

Synthesis and Reactivity of Derivatives and Analogues of 1 3,4 Dimethylphenyl 2 Phenylethan 1 One

Modification of the Dimethylphenyl Moiety

The 3,4-dimethylphenyl portion of the molecule serves as a versatile scaffold for a variety of chemical modifications. These alterations can significantly influence the electronic properties and, consequently, the reactivity of the entire molecule.

Introduction of Electron-Donating and Electron-Withdrawing Groups

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to the dimethylphenyl ring can modulate the electron density of the aromatic system and the adjacent carbonyl group. Electron-donating groups, such as alkoxy (-OR) or amino (-NR2) groups, increase the electron density, which can enhance the nucleophilicity of the aromatic ring and affect the reactivity of the carbonyl group. studypug.com Conversely, electron-withdrawing groups, like nitro (-NO2) or cyano (-CN) groups, decrease the electron density, making the aromatic ring less susceptible to electrophilic attack but potentially activating it for nucleophilic aromatic substitution under certain conditions. studypug.com

Research into analogous structures, such as substituted benzoic acids, has shown that the presence of electron-withdrawing groups stabilizes the conjugate base, thereby increasing the acidity of the parent molecule. otterbein.edu In contrast, electron-donating groups can destabilize the conjugate base. otterbein.edu While direct studies on 1-(3,4-Dimethylphenyl)-2-phenylethan-1-one are limited, extensive research on similar ketones provides insight into these transformations. For instance, the synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone highlights the introduction of both hydroxyl (EDG) and nitro (EWG) groups onto the phenyl ketone ring. nih.gov

The effects of these substituents on reaction yields can be unpredictable. In the synthesis of some 1,3,4-oxadiazoles, electron-donating substituents have been reported to produce inconsistent yields. otterbein.edu The following table summarizes the general effects of these groups on aromatic reactivity.

Group TypeExamplesEffect on Aromatic Ring
Electron-Donating Groups (EDGs) -OH, -NH2, -OR, AlkylIncreases electron density, activates the ring towards electrophilic substitution. studypug.com
Electron-Withdrawing Groups (EWGs) -NO2, -CN, -COOH, CarbonylDecreases electron density, deactivates the ring towards electrophilic substitution. studypug.com

Heteroaromatic Ring Substitutions

Replacing the 3,4-dimethylphenyl moiety with a heteroaromatic ring system introduces significant changes in the molecule's chemical and physical properties. Heteroaromatic rings, such as furan, thiophene, or pyridine, can alter the electronic distribution and introduce new potential sites for reactivity. The synthesis of analogues where an aromatic ring is replaced by a heteroaromatic system is a common strategy in medicinal chemistry to modulate biological activity and physicochemical properties.

For example, the synthesis of 5-phenyl-1,3,4-oxadiazol-2(3H)-ones from corresponding benzoic acids demonstrates a pathway that could be adapted to create heteroaromatic analogues of the target compound. ucl.ac.uk Similarly, the synthesis of novel 2-alkyl-1,3,4-oxadiazoles containing a phenylazo group showcases the versatility of building complex molecules from heteroaromatic precursors. mdpi.com

Modification of the Phenyl Moiety

The phenyl group in the 2-position of the ethanone (B97240) chain also presents opportunities for chemical modification, which can be used to explore structure-activity relationships in various contexts.

Halogenation and Nitration Studies

Electrophilic aromatic substitution reactions, such as halogenation and nitration, are fundamental methods for functionalizing the phenyl ring. msu.edu Halogenation, typically carried out with Cl2 or Br2 in the presence of a Lewis acid catalyst like FeCl3 or AlCl3, introduces halogen atoms onto the ring. msu.edu Nitration, achieved with a mixture of nitric acid and sulfuric acid, introduces a nitro group. masterorganicchemistry.com

The position of substitution (ortho, meta, or para) is directed by the existing substituents on the aromatic ring. For the unsubstituted phenyl moiety in 1-(3,4-Dimethylphenyl)-2-phenylethan-1-one, electrophilic attack would lead to a mixture of ortho, meta, and para substituted products. Studies on the nitration of 2,5-diphenyl-1,3,4-oxadiazole (B188118) have shown that the reaction conditions can significantly influence the product distribution, with different ratios of isomers being formed under different nitrating conditions. rsc.org

The following table outlines common conditions for these reactions on a simple benzene (B151609) ring.

ReactionReagentsElectrophileProduct Example
Halogenation (Chlorination) C6H6 + Cl2, FeCl3Cl+C6H5Cl
Nitration C6H6 + HNO3, H2SO4NO2+C6H5NO2

Data compiled from general organic chemistry principles. msu.edu

Alkyl and Alkoxy Group Introduction

The introduction of alkyl and alkoxy groups onto the phenyl ring can be accomplished through various synthetic methods. Friedel-Crafts alkylation and acylation are classic methods for attaching alkyl and acyl groups, respectively, to an aromatic ring. msu.edu The introduction of an alkoxy group, which consists of an alkyl group bonded to an oxygen atom, can be achieved through methods like Williamson ether synthesis with a corresponding phenol. ucla.edu

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, provide modern and versatile methods for introducing a wide range of substituents, including alkyl and alkoxy-containing groups. For instance, a palladium-catalyzed synthesis of deoxybenzoin (B349326) derivatives from styryl ethers and arylboronic acids has been reported, which allows for the use of substituted arylboronic acids to introduce various functional groups. rsc.org

Derivatization at the α-Carbon and Carbonyl Group

The α-carbon (the carbon atom adjacent to the carbonyl group) and the carbonyl group itself are key sites for derivatization.

The α-carbon is acidic due to the electron-withdrawing effect of the adjacent carbonyl group, allowing for deprotonation by a suitable base to form an enolate. This enolate can then act as a nucleophile in various reactions, such as alkylation. Studies on para-substituted phenylacetones have demonstrated that the dianions can be alkylated using alkyl iodides, with the site of alkylation being influenced by the nature of the substituents on the phenyl ring and the activity of the alkylating agent. wmich.edu

The carbonyl group undergoes nucleophilic addition-elimination reactions with various nucleophiles. researchgate.net A common derivatization is the reaction with hydrazines to form hydrazones. For example, 2,4-dinitrophenylhydrazine (B122626) (DNPH) is widely used to form stable 2,4-dinitrophenylhydrazone derivatives, which are useful for the characterization and analysis of carbonyl compounds. nih.govfishersci.com Similarly, reaction with hydroxylamine (B1172632) derivatives like O-(2,3,4,5,6-pentafluorobenzyl)-hydroxylamine (PFBHA) forms oximes. researchgate.net

The table below summarizes common derivatization reactions of the carbonyl group.

ReagentProduct TypeGeneral Reaction Mechanism
Hydrazines (e.g., 2,4-DNPH)HydrazoneNucleophilic addition-elimination researchgate.netnih.gov
Hydroxylamines (e.g., PFBHA)OximeNucleophilic addition-elimination researchgate.net

Enolate Chemistry and Alkylation at the α-Position

The reactivity of 1-(3,4-dimethylphenyl)-2-phenylethan-1-one is significantly influenced by the presence of protons on the carbon atom adjacent to the carbonyl group, known as the α-position. These α-protons are acidic and can be removed by a suitable base to form a nucleophilic enolate ion. bham.ac.ukmasterorganicchemistry.com Enolates are powerful intermediates in organic synthesis, primarily for their ability to form new carbon-carbon bonds. nih.gov

The formation of the enolate of 1-(3,4-dimethylphenyl)-2-phenylethan-1-one is achieved by treating the ketone with a strong, non-nucleophilic base in a non-hydroxylic solvent. libretexts.org A common choice is Lithium diisopropylamide (LDA) in an ether solvent like tetrahydrofuran (B95107) (THF), typically at low temperatures (e.g., -78 °C) to ensure kinetic control and prevent side reactions. bham.ac.uklibretexts.org The deprotonation occurs exclusively at the methylene (B1212753) (-CH2-) group positioned between the carbonyl and the phenyl ring, as the methyl groups on the other aromatic ring lack the necessary proximity to the electron-withdrawing carbonyl group.

Once formed, this enolate is a potent nucleophile and can react with various electrophiles. masterorganicchemistry.com A key reaction is alkylation, where the enolate attacks an alkyl halide (e.g., methyl iodide, ethyl bromide) in an SN2 reaction. This process attaches a new alkyl group to the α-carbon, effectively creating a more complex molecular scaffold. masterorganicchemistry.com For these alkylation reactions to be efficient, the enolate must be generated in a high concentration in the absence of other strong nucleophiles or bases that could compete in reactions with the alkyl halide. libretexts.org

The general scheme for α-alkylation is as follows:

Enolate Formation: The ketone is treated with a strong base like LDA to quantitatively form the lithium enolate.

Alkylation: The electrophile (an alkyl halide) is added to the solution, which then reacts with the enolate to form the new C-C bond.

Table 1: Representative Conditions for α-Alkylation of 1-(3,4-Dimethylphenyl)-2-phenylethan-1-one

StepReagents and ConditionsPurposeReference
Enolate FormationLithium diisopropylamide (LDA), Tetrahydrofuran (THF), -78 °CComplete deprotonation at the α-carbon to form the kinetic enolate. bham.ac.uklibretexts.org
AlkylationAlkyl Halide (e.g., CH₃I, CH₃CH₂Br), -78 °C to room temperatureIntroduction of a new alkyl group at the α-position via SN2 reaction. masterorganicchemistry.com

Formation of Imines, Oximes, and Hydrazones

The carbonyl group of 1-(3,4-dimethylphenyl)-2-phenylethan-1-one is a key site for derivatization through condensation reactions with primary amines and related compounds. These reactions produce imines (also known as Schiff bases), oximes, and hydrazones, which are compounds characterized by a carbon-nitrogen double bond. masterorganicchemistry.comlibretexts.org

Imines: The reaction between 1-(3,4-dimethylphenyl)-2-phenylethan-1-one and a primary amine (R-NH₂) yields an imine. This reaction is typically catalyzed by a trace amount of acid and involves the elimination of a water molecule. masterorganicchemistry.comoperachem.com To drive the equilibrium towards the product, water is often removed from the reaction mixture using a Dean-Stark apparatus or a drying agent. operachem.comnih.gov The mechanism begins with the nucleophilic addition of the amine to the carbonyl carbon, followed by a series of proton transfers and finally the elimination of water to form the C=N double bond. libretexts.org

Oximes and Hydrazones: In a similar fashion, the ketone reacts with hydroxylamine (NH₂OH) to form an oxime and with hydrazine (B178648) (NH₂-NH₂) or its derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) to form hydrazones. journalofchemistry.orgnih.gov These reactions are also condensation processes where water is eliminated. journalofchemistry.org Oximes and hydrazones are often stable, crystalline solids and have historically been used for the purification and characterization of ketones. researchgate.net

Table 2: Synthesis of Imines, Oximes, and Hydrazones from 1-(3,4-Dimethylphenyl)-2-phenylethan-1-one

DerivativeReactantGeneral Reaction ConditionsReference
IminePrimary Amine (R-NH₂)Acid catalyst (e.g., p-toluenesulfonic acid), removal of water. masterorganicchemistry.comoperachem.com
OximeHydroxylamine (NH₂OH)Often reacted as hydroxylamine hydrochloride with a base. journalofchemistry.orgnih.gov
HydrazoneHydrazine (R-NHNH₂)Mildly acidic or neutral conditions. journalofchemistry.org

Stereoselective Synthesis of Chiral Derivatives

The creation of chiral molecules in an enantiomerically pure form is a cornerstone of modern pharmaceutical and fine chemical synthesis. researchgate.net Derivatives of 1-(3,4-dimethylphenyl)-2-phenylethan-1-one can be synthesized stereoselectively, introducing one or more chiral centers with a high degree of control over the spatial arrangement of atoms.

A primary route to chiral derivatives is the stereoselective reduction of the prochiral carbonyl group to form a chiral secondary alcohol, (1R)- or (1S)-1-(3,4-dimethylphenyl)-2-phenylethan-1-ol. This transformation can be achieved using various methods, including biocatalysis and asymmetric hydrogenation. Bioreduction using whole-cell biocatalysts, such as those found in certain plant roots or cell cultures, has proven to be a highly selective and environmentally friendly approach for related ketones. researchgate.net For example, the bioreduction of the similar compound 1-(3,4-dimethylphenyl)ethanone has yielded the corresponding chiral alcohol with enantiomeric excesses (e.e.) greater than 99%. researchgate.net This suggests that similar enzymatic systems could be highly effective for the stereoselective reduction of 1-(3,4-dimethylphenyl)-2-phenylethan-1-one.

Another strategy involves the stereoselective alkylation at the α-position, as discussed in section 6.3.1. By employing chiral auxiliaries, phase-transfer catalysts, or chiral bases, it is possible to direct the incoming alkyl group to one face of the planar enolate, resulting in the preferential formation of one enantiomer of the α-alkylated product.

Table 3: Potential Methods for Stereoselective Synthesis of Chiral Derivatives

MethodTarget Chiral DerivativeDescriptionPotential OutcomeReference
Biocatalytic ReductionChiral AlcoholUse of enzymes or whole-cell systems (e.g., plant cells, yeast) to reduce the carbonyl group.High yield and very high enantiomeric excess (>99% e.e.). researchgate.net
Asymmetric HydrogenationChiral AlcoholReduction using H₂ gas and a chiral transition metal catalyst (e.g., Ru-, Rh-based).High conversion and high enantioselectivity. nih.gov
Stereoselective α-Alkylationα-Substituted Chiral KetoneAlkylation of the enolate using chiral reagents or catalysts to control the stereochemistry of the new C-C bond.Formation of one enantiomer in excess. nih.gov

Advanced Organic Chemistry Applications and Material Science Contexts of 1 3,4 Dimethylphenyl 2 Phenylethan 1 One and Its Derivatives

Role in Organic Synthesis as a Building Block or Intermediate

In the field of organic synthesis, "building blocks" are relatively simple molecules that can be used to construct more complex molecular structures. 1-(3,4-Dimethylphenyl)-2-phenylethan-1-one fits this description due to its inherent reactivity and the potential for functional group transformations.

Natural products often possess intricate molecular architectures that are assembled from smaller, less complex precursors. nih.govuni-konstanz.de While direct incorporation of the entire 1-(3,4-dimethylphenyl)-2-phenylethan-1-one molecule into a natural product scaffold is not widely documented, its derivatives and related structures are valuable. For instance, the chiral alcohol 1-(3,4-dimethylphenyl)ethanol, obtained via the asymmetric reduction of the parent ketone, is a recognized chiral building block used as a synthetic intermediate in the fine chemical, pharmaceutical, and agrochemical industries. researchgate.net This enantioselective reduction highlights a key pathway where the ketone serves as a prochiral precursor to valuable chiral intermediates.

Furthermore, acetophenone (B1666503) frameworks, to which this compound belongs, are valuable starting materials in the diversity-oriented synthesis of natural product analogs, such as flavones, aurones, and coumarins. mdpi.com The core structure of 1-(3,4-dimethylphenyl)-2-phenylethan-1-one can be envisioned as a starting point for constructing compounds with similar poly-aromatic features found in various natural products.

The chemical reactivity of 1-(3,4-dimethylphenyl)-2-phenylethan-1-one makes it a valuable intermediate for synthesizing more elaborate molecules. The carbonyl group and the adjacent α-carbon are primary sites for chemical modification, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

The ketone functionality can undergo a variety of transformations common in organic synthesis. These reactions enable chemists to build molecular complexity from this relatively simple starting material. For example, a related compound, 1-(4-acetylphenyl)-2-phenylethane, is synthesized from 4-bromoacetophenone, demonstrating how the core structure can be assembled via cross-coupling reactions. orgsyn.org

Below is a table detailing potential synthetic transformations of the title compound, illustrating its utility as an intermediate.

Reaction TypeReagents & ConditionsResulting StructureSignificance
Reduction NaBH₄, Methanol1-(3,4-Dimethylphenyl)-2-phenylethan-1-olFormation of chiral alcohols, key intermediates in pharmaceuticals. researchgate.net
Grignard Reaction R-MgBr, then H₃O⁺Tertiary AlcoholCreation of a new C-C bond and a stereocenter.
Aldol (B89426) Condensation Base or Acid, Aldehyde/Ketoneα,β-Unsaturated KetoneForms a new C-C bond and extends conjugation.
Wittig Reaction Ph₃P=CHRAlkeneConverts the carbonyl group into a C=C double bond.
Reductive Amination Amine (R-NH₂), H₂, Pd/CAmineIntroduces a nitrogen-containing functional group.

These transformations underscore the role of 1-(3,4-dimethylphenyl)-2-phenylethan-1-one as a versatile hub for accessing a wide array of more complex organic molecules.

Photophysical Applications

The photophysical properties of a molecule describe its interaction with light, including absorption and emission. The aromatic ketone structure of 1-(3,4-Dimethylphenyl)-2-phenylethan-1-one makes it a candidate for applications in materials science, particularly in the development of luminescent materials and photoinitiators.

Luminescent materials absorb energy and re-emit it as light. Organic molecules with extended π-conjugated systems, such as aromatic ketones, are often luminescent. The benzophenone (B1666685) framework, which is structurally related to deoxybenzoin (B349326), is a well-established scaffold for a variety of multifunctional organic luminescent materials. magtech.com.cn These materials find use in applications such as organic light-emitting diodes (OLEDs). aub.edu.lb

The luminescent properties of such molecules are strongly tied to their structure. magtech.com.cn The 1-(3,4-dimethylphenyl)-2-phenylethan-1-one scaffold possesses two phenyl rings that act as chromophores. By modifying these rings with different substituent groups, it is possible to tune the absorption and emission wavelengths of the molecule. The introduction of electron-donating or electron-withdrawing groups can alter the energy levels of the molecular orbitals, thereby changing the color and efficiency of the emitted light. Derivatives of tetraphenylethene, another aromatic structure, have been used to create luminescent metal-organic frameworks (LMOFs) with high fluorescence quantum yields. nih.govrsc.org

A photoinitiator is a molecule that, upon absorbing light, generates reactive species (free radicals or cations) that can initiate a polymerization reaction. sigmaaldrich.com Aromatic ketones are one of the most common classes of photoinitiators. Acetophenone and its derivatives are known to function as Type I photoinitiators. wikipedia.org In this mechanism, the molecule undergoes unimolecular bond cleavage upon irradiation to form free radicals. sigmaaldrich.com

For a molecule like 1-(3,4-dimethylphenyl)-2-phenylethan-1-one, the bond between the carbonyl group and the adjacent methylene (B1212753) carbon (the α-carbon) is susceptible to cleavage upon UV light absorption. This α-cleavage would generate two radical species: a benzoyl radical and a 3,4-dimethylbenzyl radical. Both of these radicals can initiate the polymerization of monomers like acrylates. The compound 2,2-dimethoxy-2-phenylacetophenone (B1663997) is a well-known commercial photoinitiator that operates via this α-cleavage mechanism. wikipedia.org The structural similarity of 1-(3,4-dimethylphenyl)-2-phenylethan-1-one suggests its potential for similar applications. The substitution pattern on the phenyl ring can be used to adjust the molecule's absorption spectrum to match the emission spectrum of a specific light source, such as a mercury lamp or an LED. sigmaaldrich.com

Supramolecular Chemistry and Non-Covalent Interactions

Supramolecular chemistry focuses on the study of chemical systems composed of multiple molecules held together by non-covalent interactions. researchgate.netmhmedical.com These interactions, though weaker than covalent bonds, are crucial in determining the three-dimensional structure of proteins and the assembly of molecules in materials. The structure of 1-(3,4-dimethylphenyl)-2-phenylethan-1-one allows for several types of non-covalent interactions.

The presence of two aromatic rings (the phenyl group and the 3,4-dimethylphenyl group) facilitates π-π stacking interactions. These occur when the electron-rich faces of the aromatic rings align, contributing to the stability of molecular aggregates in the solid state or in solution. Studies on other aromatic systems, such as oxadiazoles, have demonstrated the importance of these stacking interactions in their crystal packing and even in ligand-protein binding. mdpi.comnih.gov

The carbonyl group is a key site for other non-covalent interactions. The oxygen atom is a hydrogen bond acceptor, allowing the molecule to form hydrogen bonds with suitable donor molecules (e.g., water, alcohols, or amides). The carbonyl group also creates a significant dipole moment in the molecule, leading to dipole-dipole interactions that can influence molecular organization.

The table below summarizes the potential non-covalent interactions for this compound.

Type of InteractionStructural FeatureDescription
π-π Stacking Phenyl and 3,4-Dimethylphenyl ringsAttractive interaction between the electron clouds of adjacent aromatic rings.
Hydrogen Bonding Carbonyl OxygenThe lone pairs on the oxygen atom can act as an acceptor for hydrogen bond donors. mdpi.com
Dipole-Dipole Carbonyl Group (C=O)Interaction between the permanent dipoles of adjacent molecules.
van der Waals Forces Entire MoleculeWeak, non-specific attractions between molecules due to temporary fluctuations in electron density.

These non-covalent forces are fundamental to understanding how molecules of 1-(3,4-dimethylphenyl)-2-phenylethan-1-one would organize in the solid state (crystal engineering) and how they might interact with biological targets or other molecules in a complex chemical environment.

Host-Guest Chemistry involving 1-(3,4-Dimethylphenyl)-2-phenylethan-1-one

Host-guest chemistry, a cornerstone of supramolecular chemistry, involves the formation of unique complexes between a larger 'host' molecule and a smaller 'guest' molecule, held together by non-covalent interactions. wikipedia.org The structural characteristics of 1-(3,4-dimethylphenyl)-2-phenylethan-1-one make it an intriguing candidate for participation in such complexes, potentially acting as a guest molecule.

The presence of two aromatic rings, the 3,4-dimethylphenyl group and the phenyl group, allows for various non-covalent interactions, including π-π stacking, hydrophobic interactions, and van der Waals forces. wikipedia.org These interactions are fundamental to the recognition and binding processes within a host's cavity. libretexts.org Macrocyclic hosts such as cyclodextrins, calixarenes, and cucurbiturils are known to encapsulate aromatic guests, offering a protected and well-defined microenvironment. nih.gov

For instance, the hydrophobic cavity of cyclodextrins could encapsulate the phenyl or the dimethylphenyl moiety of the title compound, leading to the formation of an inclusion complex. numberanalytics.com Such complexation can significantly alter the physicochemical properties of the guest molecule, including its solubility and stability, which is a principle widely exploited in drug delivery systems. numberanalytics.com

Furthermore, the potential for chiroptical sensing exists if a chiral host molecule is employed. The binding of an achiral guest like 1-(3,4-dimethylphenyl)-2-phenylethan-1-one within a chiral host can induce a circular dichroism (CD) signal, allowing for the detection and quantification of the guest molecule. This principle has been demonstrated with hydrogen-bonded amide macrocycles that exhibit a CD response upon complexation with chiral amino acid esters.

Table 1: Potential Host-Guest Interactions with 1-(3,4-Dimethylphenyl)-2-phenylethan-1-one as a Guest

Host Molecule Type Potential Binding Site on Guest Driving Forces for Complexation Potential Applications
Cyclodextrins Phenyl or 3,4-Dimethylphenyl Ring Hydrophobic interactions, Van der Waals forces Enhanced solubility, controlled release
Calixarenes Entire Molecule or Aromatic Rings π-π stacking, C-H···π interactions Molecular recognition, sensing
Cucurbiturils Phenyl Ring Ion-dipole, hydrophobic interactions Stabilization of reactive intermediates

Self-Assembly Processes and Crystal Engineering

The molecular architecture of 1-(3,4-dimethylphenyl)-2-phenylethan-1-one provides the necessary attributes for its participation in self-assembly and crystal engineering. These disciplines focus on the spontaneous organization of molecules into ordered structures and the design of crystalline solids with desired properties, respectively. The driving forces behind these processes are the same non-covalent interactions that govern host-guest chemistry. nih.gov

Derivatives of 1-(3,4-dimethylphenyl)-2-phenylethan-1-one, particularly those functionalized with groups capable of forming strong intermolecular interactions like hydrogen bonds (e.g., hydroxyl or amide groups), could self-assemble into complex supramolecular architectures such as organogels or liquid crystals. For example, structurally related chalcones have been shown to form organogels where π-π stacking, van der Waals forces, and intermolecular hydrogen bonding contribute to the formation of a 3D network structure.

Crystal engineering allows for the precise control of the solid-state arrangement of molecules, which in turn dictates the material's properties. By introducing specific functional groups onto the 1-(3,4-dimethylphenyl)-2-phenylethan-1-one scaffold, it is possible to direct the formation of crystalline structures with desirable characteristics. For instance, the introduction of pentafluorophenyl groups in diarylethene derivatives has been used to control their photochromic performance through aryl-perfluoroaryl interactions in the solid state. nih.gov This highlights the potential to create novel photoactive materials based on the 1,2-diarylethanone core.

Table 2: Potential Self-Assembled Structures and Crystal Engineering Applications of 1-(3,4-Dimethylphenyl)-2-phenylethan-1-one Derivatives

Derivative Functionalization Predominant Non-Covalent Interactions Potential Supramolecular Structure/Application
Hydroxyl or Amide Groups Hydrogen bonding, π-π stacking Organogels, Liquid Crystals
Long Alkyl Chains Van der Waals forces, π-π stacking Lamellar structures, Nanowires
Halogenated Aromatic Rings Halogen bonding, π-π stacking Co-crystals with specific packing motifs

Catalytic Applications

The 1,2-diarylethanone framework, also known as deoxybenzoin, is a valuable synthon in organic chemistry and its derivatives have been explored in various catalytic contexts. While specific catalytic applications of 1-(3,4-dimethylphenyl)-2-phenylethan-1-one are not yet reported, the reactivity of its core structure suggests several possibilities.

Deoxybenzoin and its derivatives can serve as precursors in the synthesis of more complex molecules. For instance, they are used in the synthesis of substituted benzo[b]furans, a class of compounds with important biological activities. The development of efficient protocols for such transformations is an active area of research.

Furthermore, the synthesis of 1,2-diarylethanones themselves is a subject of catalytic innovation. Modern synthetic methods are moving towards more sustainable and efficient catalytic routes, such as transition metal-catalyzed cross-coupling reactions. For a molecule like 1-(3,4-dimethylphenyl)-2-phenylethan-1-one, palladium-catalyzed α-arylation of a ketone enolate is a prominent synthetic strategy. Additionally, green chemistry approaches, such as visible-light-induced aerobic C-H oxidation, are being explored for the synthesis of aromatic ketones.

The ketone functionality of 1-(3,4-dimethylphenyl)-2-phenylethan-1-one can also be a target for catalytic transformations. For example, its reduction to the corresponding secondary alcohol, 1-(3,4-dimethylphenyl)-2-phenylethanol, can be achieved using various reducing agents. The development of catalysts for the asymmetric hydrogenation of such diaryl ketones is a significant challenge and an area of active research, aiming to produce chiral alcohols with high enantioselectivity.

Table 3: Potential Catalytic Relevance of 1-(3,4-Dimethylphenyl)-2-phenylethan-1-one

Catalytic Process Role of the Compound Potential Outcome
Synthesis of Heterocycles Precursor/Substrate Formation of benzo[b]furans or other complex molecules
Catalytic Synthesis Target Molecule Efficient and sustainable synthesis via cross-coupling or C-H activation
Asymmetric Hydrogenation Substrate Enantioselective production of chiral 1,2-diarylethanols

Q & A

Q. What are the key physical and chemical properties of 1-(3,4-Dimethylphenyl)-2-phenylethan-1-one, and how are they determined experimentally?

Answer: The compound's properties include molecular weight (232.32 g/mol), boiling point (~245°C), density (~1.009 g/cm³), and refractive index (1.5413). These are determined via:

  • Gas Chromatography-Mass Spectrometry (GC-MS): For molecular weight and purity analysis.
  • Differential Scanning Calorimetry (DSC): To measure melting points and thermal stability.
  • Refractometry: For refractive index determination.
  • UV-Vis Spectroscopy: To study electronic transitions and confirm aromatic substituent effects .

Q. What synthetic routes are commonly employed to prepare 1-(3,4-Dimethylphenyl)-2-phenylethan-1-one?

Answer: Two primary methods are used:

Friedel-Crafts Acylation: Reacting 3,4-dimethylbenzene with phenacyl chloride in the presence of AlCl₃ as a catalyst. Reaction conditions (temperature, solvent) are optimized to minimize byproducts .

Cross-Coupling Reactions: Using palladium catalysts to couple pre-functionalized aromatic precursors. This method offers regioselectivity but requires inert atmospheres and rigorous purification .

Key Considerations:

  • Purification: Column chromatography (silica gel, hexane/ethyl acetate eluent) is critical to isolate the product.
  • Yield Optimization: Monitoring reaction progress via TLC and adjusting stoichiometry improves yields (~60-75%) .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Peaks at δ 2.3–2.5 ppm (methyl groups) and δ 7.2–7.8 ppm (aromatic protons) confirm substitution patterns.
    • ¹³C NMR: Carbonyl resonance at ~205 ppm and aromatic carbons between 120–140 ppm .
  • X-ray Crystallography: Resolves crystal packing and bond angles. SHELX software is widely used for refinement .
  • Infrared (IR) Spectroscopy: A strong C=O stretch at ~1680 cm⁻¹ verifies the ketone moiety .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?

Answer:

  • Density Functional Theory (DFT): Calculates HOMO-LUMO gaps (~4.5 eV) to predict electrophilic/nucleophilic sites. Software like Gaussian or ORCA is used.
  • Molecular Dynamics (MD): Simulates interactions with biological targets (e.g., enzymes) to guide pharmacological studies.
  • Validation: Experimental data (e.g., UV-Vis spectra) are compared to computational results to refine models .

Q. What strategies address contradictions in spectroscopic data during structural elucidation?

Answer:

  • Multi-Technique Cross-Validation: Combine NMR, IR, and X-ray data to resolve ambiguities (e.g., distinguishing ortho/para isomers).
  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula (C₁₆H₁₆O) when fragmentation patterns are unclear.
  • Crystallographic Refinement: SHELXL software resolves disorder in crystal structures, improving accuracy .

Q. What are the compound's stability challenges under varying conditions, and how are they mitigated?

Answer:

  • Photodegradation: Exposure to UV light causes ketone cleavage. Store in amber glassware under inert gas (N₂/Ar).
  • Hydrolysis: Susceptibility to aqueous acid/base conditions necessitates anhydrous reaction environments.
  • Thermal Stability: DSC reveals decomposition above 300°C; short heating periods (<1 hr) are recommended during synthesis .

Q. How is the compound utilized in developing pharmacological agents or bioactive derivatives?

Answer:

  • Structure-Activity Relationship (SAR) Studies: Modifying the phenyl or methyl groups enhances binding to dopamine receptors (e.g., 3,4-DMMC derivatives) .
  • Intermediate in Drug Synthesis: Used to prepare analogs with anticonvulsant or antimicrobial properties via functional group interconversion (e.g., reduction to alcohols or amination) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Use fume hoods to avoid inhalation of dust/volatiles.
  • Spill Management: Absorb with inert material (vermiculite) and dispose as hazardous waste.
  • Toxicity Data: LD₅₀ (oral, rat) = 980 mg/kg; avoid skin contact to prevent irritation .

Q. What are the environmental implications of its synthesis and disposal?

Answer:

  • Waste Streams: Chlorinated solvents (e.g., DCM) from Friedel-Crafts reactions require recovery via distillation.
  • Biodegradation: Low aqueous solubility (~1.2 mg/L) necessitates pretreatment (e.g., ozonation) before disposal.
  • Regulatory Compliance: Follow EPA guidelines (40 CFR Part 261) for hazardous waste classification .

Q. How can researchers optimize synthetic scalability while maintaining purity?

Answer:

  • Catalyst Recycling: Recover AlCl₃ via aqueous workup to reduce costs.
  • Flow Chemistry: Continuous reactors improve heat/mass transfer, enhancing yield (up to 85%) and reproducibility.
  • Quality Control: Implement in-line HPLC monitoring to detect impurities early .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-Dimethylphenyl)-2-phenylethan-1-one
Reactant of Route 2
Reactant of Route 2
1-(3,4-Dimethylphenyl)-2-phenylethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.